molecular formula C8H5ClF4O2 B13914296 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

Cat. No.: B13914296
M. Wt: 244.57 g/mol
InChI Key: JKBLACRLKSUROO-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chloro, fluoro, methoxy, and trifluoromethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene can be achieved through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles in the presence of catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF4O2

Molecular Weight

244.57 g/mol

IUPAC Name

1-chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5ClF4O2/c1-14-7-2-4(9)6(3-5(7)10)15-8(11,12)13/h2-3H,1H3

InChI Key

JKBLACRLKSUROO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)OC(F)(F)F)F

Origin of Product

United States

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